![molecular formula C19H18Cl2N2O3 B289257 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B289257.png)
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.
Wirkmechanismus
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide targets several protein kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and AKT. By inhibiting these enzymes, 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide disrupts the signaling pathways that promote cancer cell growth and survival. This leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for its target enzymes, reducing the risk of off-target effects. 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has been well-tolerated in preclinical studies, with no significant toxicities observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is its high selectivity for its target enzymes, which makes it a promising candidate for cancer treatment. However, one of the limitations of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is its limited solubility in water, which can make it difficult to administer in certain forms.
Zukünftige Richtungen
There are several future directions for the development of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide. One potential direction is the exploration of its use in combination with other cancer treatments, such as immunotherapy. Another direction is the investigation of its potential use in other types of cancer, such as breast cancer and lung cancer. Additionally, further studies are needed to optimize the dosing and administration of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide to maximize its efficacy and minimize any potential toxicities.
Conclusion:
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its high selectivity for its target enzymes and favorable pharmacokinetic profile make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and optimize its use in the clinic.
Synthesemethoden
The synthesis of 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide involves several steps, including the reaction of 2,4-dichloroacetophenone with 2-aminobenzamide to form 2,4-dichloro-N-(2-hydroxyphenyl)benzamide. This compound is then reacted with N-methylmorpholine N-oxide to form 2,4-dichloro-N-(2-hydroxyphenyl)-N-methylbenzamide, which is further reacted with tetrahydrofuran-2-carbaldehyde to form 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and proliferation of cancer cells both in vitro and in vivo. 2,4-dichloro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C19H18Cl2N2O3 |
|---|---|
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
2,4-dichloro-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-12-7-8-14(16(21)10-12)19(25)23-17-6-2-1-5-15(17)18(24)22-11-13-4-3-9-26-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,22,24)(H,23,25) |
InChI-Schlüssel |
LMWJEBMAMXNYBI-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)
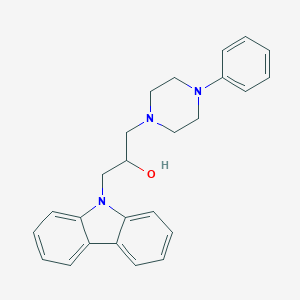
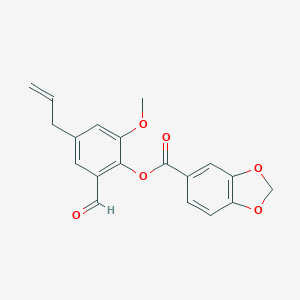
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)

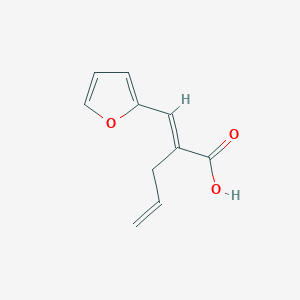

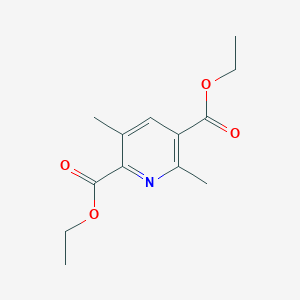
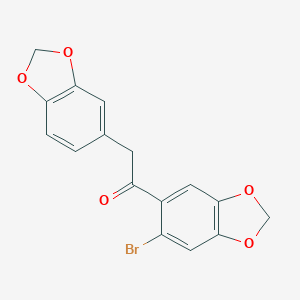

![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)
